molecular formula C15H10OS B096535 2-phenyl-4h-chromene-4-thione CAS No. 5465-04-3

2-phenyl-4h-chromene-4-thione

Cat. No.: B096535
CAS No.: 5465-04-3
M. Wt: 238.31 g/mol
InChI Key: BWAGQNPYTNMEJP-UHFFFAOYSA-N
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Description

2-phenyl-4h-chromene-4-thione is an organic compound belonging to the class of benzopyrans Benzopyrans are polycyclic compounds that consist of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4h-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione compound. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4h-chromene-4-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-phenyl-4h-chromene-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4h-chromene-4-thione involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to inhibit specific enzymes and disrupt cellular pathways that are crucial for cancer cell survival . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-benzopyran-4-one: This compound is structurally similar but lacks the thione group.

    2-Phenyl-1-benzopyran-4(4H)-one: Another related compound with a ketone group instead of a thione.

Uniqueness

2-phenyl-4h-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and contributes to the compound’s potential as a therapeutic agent.

Properties

CAS No.

5465-04-3

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-phenylchromene-4-thione

InChI

InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H

InChI Key

BWAGQNPYTNMEJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2

5465-04-3

Origin of Product

United States

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